molecular formula C14H8N2O8 B14366602 5,5'-Dinitrodiphenic acid CAS No. 92159-34-7

5,5'-Dinitrodiphenic acid

Cat. No.: B14366602
CAS No.: 92159-34-7
M. Wt: 332.22 g/mol
InChI Key: FLZMKJSAEULZSP-UHFFFAOYSA-N
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Description

5,5’-Dinitrodiphenic acid is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two nitro groups attached to the biphenyl core. This compound exhibits atropisomerism, a form of stereoisomerism resulting from hindered rotation around a single bond, which makes it an interesting subject for stereochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5’-Dinitrodiphenic acid can be synthesized through the nitration of diphenic acidThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 5,5’-Dinitrodiphenic acid are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The scalability of the reaction depends on the availability of raw materials and the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dinitrodiphenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Formation of 5,5’-diamino diphenic acid.

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of oxidized biphenyl derivatives.

Scientific Research Applications

5,5’-Dinitrodiphenic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Dinitrodiphenic acid primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in its reactivity, influencing the compound’s behavior in reduction, substitution, and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 5,5’-Dinitrodiphenic acid is unique due to its specific nitro group positioning, which significantly affects its chemical reactivity and stereochemical properties

Properties

CAS No.

92159-34-7

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

2-(2-carboxy-5-nitrophenyl)-4-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(15(21)22)5-11(9)12-6-8(16(23)24)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

FLZMKJSAEULZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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